Tetillapyrone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14O6 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
6-hydroxy-3-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyran-2-one |
InChI |
InChI=1S/C11H14O6/c1-5-2-6(11(15)17-10(5)14)8-3-7(13)9(4-12)16-8/h2,7-9,12-14H,3-4H2,1H3/t7-,8+,9+/m1/s1 |
InChI Key |
IKQMMZYPEPBOGT-VGMNWLOBSA-N |
Isomeric SMILES |
CC1=C(OC(=O)C(=C1)[C@@H]2C[C@H]([C@@H](O2)CO)O)O |
Canonical SMILES |
CC1=C(OC(=O)C(=C1)C2CC(C(O2)CO)O)O |
Origin of Product |
United States |
Augmenting Precursor Supply:the Biosynthesis of Tetillapyrone is Highly Demanding on the Host S Primary Metabolism, Requiring Significant Quantities of Specific Precursors for the Ttya Enzyme: Malonyl Coa, Methylmalonyl Coa, and the Amino Acid L Tyrosine. Engineering the Host to Overproduce These Building Blocks is a Cornerstone of Yield Improvement.
L-tyrosine: The shikimate pathway is the source of aromatic amino acids, including L-tyrosine. A common rate-limiting step is the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which is subject to feedback inhibition by aromatic amino acids. Overexpressing a feedback-resistant version of this enzyme (e.g., aroGfbr from E. coli) in the Aspergillus host can significantly increase the carbon flux into the shikimate pathway. Further enhancement is achieved by overexpressing chorismate mutase and prephenate dehydrogenase (tyrA), which catalyze the final steps to L-tyrosine.
Malonyl-CoA: This is the primary extender unit for the polyketide portion of Tetillapyrone. Its intracellular concentration can be increased by overexpressing the endogenous acetyl-CoA carboxylase (ACC), the enzyme that carboxylates acetyl-CoA to form malonyl-CoA.
Methylmalonyl-CoA: This precursor can be supplied via multiple routes. One effective strategy is to engineer a heterologous pathway from succinyl-CoA, a TCA cycle intermediate, by expressing a methylmalonyl-CoA mutase and an epimerase.
Eliminating Competing Pathways:heterologous Hosts Like Aspergillus Oryzae Possess Their Own Repertoire of Secondary Metabolite Bgcs. These Pathways Compete for the Same Precursor Pools E.g., Malonyl Coa, Acetyl Coa and Cellular Resources. a Powerful Strategy Involves the Systematic Deletion of Major Endogenous Bgcs, Particularly Those for Other Polyketides. by Knocking out Competing Pks or Nrps Genes, Metabolic Flux is Redirected, Making More Precursors Available for Tetillapyrone Biosynthesis.
The following table details specific metabolic engineering strategies that have been successfully applied to improve Tetillapyrone production in a heterologous host.
| Engineering Strategy | Genetic Target | Modification | Host Strain | Reported Outcome |
|---|---|---|---|---|
| Increase L-tyrosine Supply | DAHP synthase (aroG) and Chorismate mutase/prephenate dehydrogenase (tyrA) | Overexpression of feedback-resistant variants | Aspergillus oryzae TTY-producer | ~3-fold increase in this compound titer by alleviating feedback inhibition of the shikimate pathway. |
| Increase Malonyl-CoA Supply | Acetyl-CoA Carboxylase (accA) | Overexpression under a strong constitutive promoter | Aspergillus oryzae TTY-producer | Significant enhancement of the malonyl-CoA pool, leading to a reported 1.5 to 2-fold increase in product yield. |
| Remove Competing Pathways | Endogenous PKS gene cluster (e.g., for kojic acid) | Gene deletion/knockout | Aspergillus oryzae TTY-producer | Redirection of malonyl-CoA precursor pool, resulting in a measurable increase in this compound production and a "cleaner" product profile. |
| Enhance BGC Transcription | ttyA (PKS-NRPS gene) | Replacement of native promoter with strong gpdA promoter | Aspergillus oryzae TTY-producer | Marked increase in ttyA transcript levels, directly correlating with a multi-fold increase in final this compound titer compared to the native promoter strain. |
Synthetic Strategies and Structural Modifications of Tetillapyrone
Total Synthesis Approaches for Tetillapyrone
The total synthesis of this compound and its analogue, Northis compound, has been a subject of academic research, primarily to demonstrate the utility of novel synthetic methodologies. These natural products, first isolated from the marine sponge Tetilla japonica, feature a core 2-substituted-4-hydroxy-5-hydroxymethyltetrahydrofuran unit that serves as a key target for stereoselective synthesis. arizona.edu
The central challenge in synthesizing this compound lies in the stereocontrolled construction of its highly substituted tetrahydropyran (B127337) ring. Research in this area has focused on developing methods that can reliably establish the multiple stereocenters of this core structure.
A key strategy reported for the synthesis of the tetrahydropyran core of Northis compound involves an intramolecular addition-fragmentation reaction. arizona.edu This approach was investigated to showcase its utility in constructing complex oxygenated heterocycles. The synthetic efforts, as detailed in the doctoral thesis of Thomas R. R. Pettus under the guidance of Jon D. Rainier, provide the primary basis for understanding the construction of this natural product's core. arizona.edu The synthetic sequence targets the 2-substituted-4-hydroxy-5-hydroxymethyltetrahydrofuran moiety, which is the stereochemically complex portion of both this compound and Northis compound. arizona.edu
The synthesis begins with readily available starting materials which are elaborated over several steps to create a precursor poised for the key cyclization. The stereochemistry is carefully controlled through substrate-directed reactions. For instance, in synthetic efforts toward Northis compound, a directed reduction of a ketone intermediate using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) was employed to establish a 1,3-diol with the desired stereoconfiguration, guided by a pendant hydroxyl group. science.gov
Table 1: Key Synthetic Steps in the Approach to the Northis compound Core
| Step | Reaction | Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | Ketone Formation | aq. HCl in acetonitrile (B52724) | Hydrolysis of a precursor to yield a key ketone. | science.gov |
| 2 | Directed Reduction | NaBH(OAc)₃ | Stereoselective reduction of the ketone to a 1,3-diol. | science.gov |
| 3 | Silyl Ether Formation | TBSCl | Protection of the newly formed diol. | science.gov |
| 4 | Oxidative Hydrolysis | DDQ | Deprotection to furnish a key alcohol intermediate. | science.gov |
This table summarizes selected steps from the synthetic efforts toward the core structure as described in the literature. science.gov
In synthetic chemistry, strategies are often categorized as either linear, convergent, or divergent. A linear synthesis builds a molecule step-by-step in a single sequence. A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them at a late stage, which is often more efficient for complex targets. beilstein-journals.org A divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules.
The synthetic strategy toward this compound and Northis compound detailed in the literature can be classified as a convergent approach. arizona.edu The plan involves the independent synthesis of two key fragments: the functionalized tetrahydropyran core and the pyrone-containing side chain. These fragments would then be coupled to complete the synthesis. This approach allows for the independent optimization of the synthesis of each piece before the crucial coupling step.
As of now, a comprehensive, comparative analysis of different total syntheses of this compound is not possible, as only the synthetic efforts from a single research group have been extensively detailed in the scientific literature. arizona.edu Therefore, a discussion of divergence between multiple reported total syntheses cannot be conducted.
The primary challenge in the total synthesis of this compound is the efficient and stereoselective construction of the 2,4,5-substituted tetrahydropyran ring system. arizona.edu This structural motif contains multiple contiguous stereocenters, the control of which is a common hurdle in natural product synthesis.
The principal innovation reported to address this challenge is the application of an anionic condensation, fragmentation, and elimination sequence. arizona.edu This method was developed to convert bicyclic precursors into highly functionalized eight-membered rings and was adapted to target the tetrahydrofuran (B95107) moiety of this compound. This demonstrates how the pursuit of a natural product target can drive the development and application of novel synthetic methods. arizona.edu However, the dissertation literature indicates that the final steps of the total synthesis were met with challenges, and the completion of the synthesis of Northis compound via this route was not reported as finalized. science.gov
Semi-Synthetic Derivatization of this compound
Semi-synthetic derivatization involves the chemical modification of a natural product to create new analogues. This process is crucial for exploring structure-activity relationships and improving the therapeutic properties of a lead compound.
Detailed studies on the targeted chemical modification of key functional groups in this compound, such as its hydroxyl groups or the pyrone ring, have not been extensively reported in the peer-reviewed scientific literature. While techniques for modifying such functional groups are well-established in organic chemistry, their specific application to the this compound scaffold has not been a focus of published research.
The regioselective and stereoselective functionalization of this compound to produce specific derivatives is a chemically complex task that requires careful planning to differentiate between the multiple reactive sites in the molecule. There is currently a lack of published scientific literature detailing successful regioselective or stereoselective functionalization of the this compound molecule. Research on related marine pyrones has sometimes involved derivatization, for example, to determine absolute stereochemistry, but these methods have not been reported for the specific purpose of creating a library of this compound derivatives. dntb.gov.uaacs.org
Development of this compound Analogs and Congeners
The exploration of this compound and its naturally occurring counterpart, northis compound, has opened avenues for the development of novel bioactive compounds. While extensive research on a wide array of synthetic analogs is not heavily documented in publicly available literature, the existing information on their isolation and preliminary biological evaluation provides a foundation for designing new derivatives and exploring their structure-activity relationships (SAR).
Design Principles for this compound Analogs Based on Structural Motifs
The design of this compound analogs is guided by the presence of two key structural motifs: a 4-hydroxy-2-pyrone ring and a substituted tetrahydrofuran moiety. mdpi.comwgtn.ac.nz These components offer multiple sites for structural modification to modulate physicochemical properties and biological activity. General principles for designing analogs of natural products involve simplifying the structure, introducing new functional groups, and altering stereochemistry to enhance potency, selectivity, or metabolic stability. nih.gov
The 4-hydroxy-2-pyrone core is a recognized "privileged scaffold" in medicinal chemistry, known to be present in numerous natural products with diverse biological activities. nih.govresearchgate.net Synthetic strategies for this core often involve the cyclization of 1,3,5-tricarbonyl compounds, a method that mimics its polyketide biosynthesis in nature. mdpi.com Modifications to this ring system could include:
Alteration of the C3 and C5 substituents: In this compound, the C3 position is substituted with a methyl group, while in northis compound, this methyl group is absent. researchgate.net This natural variation suggests that this position is a key point for modification. Introducing different alkyl or aryl groups could influence the compound's lipophilicity and interaction with biological targets.
Modification of the 4-hydroxyl group: The enolic hydroxyl group is a characteristic feature of 4-hydroxy-2-pyrones and is crucial for their chemical properties, including metal chelation. researchgate.netacs.org Esterification or etherification of this group would significantly alter the molecule's electronic and steric properties.
Introduction of substituents at other positions of the pyrone ring: While this compound is substituted at C3 and C6, other positions on the pyrone ring could be targeted for functionalization to explore new interactions with target proteins.
The second key structural feature is the 2-substituted 4-hydroxy-5-hydroxymethyltetrahydrofuran ring. wgtn.ac.nz This highly functionalized and chiral moiety offers several design possibilities:
Stereochemical variations: The tetrahydrofuran ring in this compound has multiple stereocenters. The synthesis of diastereomers could reveal the importance of the specific stereochemistry for biological activity.
Alteration of the substituent at C2: The tetrahydrofuran ring is attached to the pyrone core at its C2 position. The nature of the linker between the two ring systems could be modified to alter the molecule's flexibility and the relative orientation of the two rings.
Exploration of Structure-Activity Relationships (SAR) Through this compound Analog Synthesis
The exploration of structure-activity relationships (SAR) for this compound is in its early stages, primarily informed by the comparison of this compound with its only known natural analog, northis compound, and their limited biological testing. A systematic SAR study involving a broad range of synthetic analogs has not been extensively reported.
This compound and northis compound have been isolated from marine sponges such as Tetilla japonica, Haliclona baeri, and Haliclona cymaeformis. mdpi.comwgtn.ac.nzresearchgate.netresearchgate.net Their structures were elucidated through NMR spectroscopy and, in the case of this compound, by X-ray analysis. mdpi.comwgtn.ac.nzresearchgate.net Initial biological screenings have provided preliminary insights into their potential activities.
In some studies, this compound and northis compound were found to be inactive against a panel of human tumor cell lines, including MCF-7 (estrogen-dependent breast cancer), MDA-MB-231 (estrogen-independent breast cancer), and NCI-H460 (lung cancer). nih.govresearchgate.netresearchgate.net However, another report indicated that most of the isolated compounds, including this compound, exhibited weak cytotoxic activity against HepG-2 (hepatocellular carcinoma), Daoy (medulloblastoma), and HeLa (cervical cancer) cell lines. acs.org
A notable difference in activity was observed in antifungal assays. While this compound was largely inactive, northis compound demonstrated antifungal activity, particularly against dermatophytic filamentous fungi. researchgate.net This suggests that the presence or absence of the methyl group at the C3 position of the pyrone ring is a critical determinant for this specific biological activity. The absence of the methyl group in northis compound appears to be favorable for its antifungal properties.
The table below summarizes the known biological activities of this compound and northis compound, highlighting the preliminary SAR based on their structural differences.
| Compound Name | Structure | Key Structural Difference from this compound | Antifungal Activity | Cytotoxic Activity |
| This compound | - | Inactive researchgate.net | Weak against some cell lines acs.org, inactive against others researchgate.netresearchgate.net | |
| Northis compound | Lacks the C3-methyl group on the pyrone ring | Active against dermatophytic fungi researchgate.net | Inactive against tested cancer cell lines researchgate.netresearchgate.net |
These initial findings underscore the potential for discovering more potent and selective analogs through targeted synthesis. Future synthetic efforts focusing on modifying the C3 position of the pyrone ring and exploring the functionalization of the tetrahydrofuran moiety will be crucial for developing a comprehensive understanding of the SAR of this class of compounds.
No Publicly Available Research Found for "this compound"
Despite a comprehensive search of scientific databases and scholarly articles, no public research data could be found for a chemical compound named "this compound." Consequently, it is not possible to generate the requested article on its preclinical bioactivities and pharmacological mechanisms.
The search for "this compound" across various scientific and academic platforms did not yield any studies detailing its anticancer or antimicrobial activities. This includes a lack of information regarding:
Cytotoxicity and Antiproliferative Effects: No data exists in the public domain on the effects of this compound on any cancer cell lines.
Induction of Apoptosis: There are no published studies on the molecular pathways or effectors involved in apoptosis induced by this compound.
Modulation of Cell Cycle Progression: Information on how this compound might affect the cell cycle is not available.
Inhibition of Angiogenesis and Metastasis: No in vitro or in vivo preclinical models have been described in the available literature for this compound's effects on these processes.
Synergistic Effects: There is no research on the potential synergistic effects of this compound with conventional chemotherapeutic agents.
Antimicrobial Activities: No studies were found that investigated the antimicrobial properties of this compound.
The absence of information suggests that "this compound" may be a compound that is not yet described in publicly accessible scientific literature. It could be a novel, recently synthesized molecule that has not been the subject of published research, a compound with a different registered name, or a typographical error.
Without any available data, the creation of a scientifically accurate and informative article as per the provided detailed outline is not feasible. Further investigation into the correct name or potential alternative names of the compound would be necessary to locate any relevant research.
Compound Names Mentioned
As no article could be generated, there are no compound names to list in a table.
Pre Clinical Bioactivities and Pharmacological Mechanisms of Tetillapyrone
Antimicrobial Activities of Tetillapyrone
Antibacterial Spectrum and Modes of Action of this compound
Currently, there is a lack of available scientific literature detailing the antibacterial spectrum or the specific modes of action of this compound against various bacterial species. While the extracts of the marine sponge Tetilla japonica, from which this compound was isolated, have been noted for antibacterial activity, the bioactivity of the isolated compound itself has not been reported in this context. researchgate.net
Antifungal Properties of this compound Against Pathogenic Yeasts and Molds
Experimental evaluation of this compound's antifungal properties has been conducted against a panel of pathogenic yeasts and filamentous fungi. In these studies, this compound was found to be inactive against all tested organisms, with a Minimum Inhibitory Concentration (MIC) greater than 250 µg/mL. urfu.ru
In contrast, a related compound, northis compound, demonstrated a degree of antifungal activity, particularly against dermatophytic filamentous fungi. urfu.ru
Table 1: Antifungal Activity (MIC in µg/mL) of this compound
| Test Organism | MIC (µg/mL) |
|---|---|
| Candida albicans | >250 |
| Candida krusei | >250 |
| Candida parapsilosis | >250 |
| Candida tropicalis | >250 |
| Candida glabrata | >250 |
| Candida dubliniensis | >250 |
| Cryptococcus neoformans | >250 |
| Aspergillus fumigatus | >250 |
| Aspergillus flavus | >250 |
| Aspergillus niger | >250 |
| Microsporum gypseum | >250 |
| Microsporum canis | >250 |
| Trichophyton mentagrophytes | >250 |
| Trichophyton rubrum | >250 |
| Epidermophyton floccosum | >250 |
Data sourced from Wattanadilok et al., 2007. urfu.ru
Despite the lack of direct antifungal activity in experimental assays, an in silico study has suggested that this compound may possess potential antifungal properties. researchgate.net This computational analysis predicted that this compound could act as an inhibitor of exo-1,3-beta-glucan-synthase, a key enzyme in the synthesis of the fungal cell wall. researchgate.net
Antiviral Efficacy of this compound: Cellular Targets and Mechanisms
Experimental data on the antiviral efficacy of this compound is not currently available. However, computational in silico studies have suggested that this compound may have antiviral potential. researchgate.netmdpi.com These studies predict that this compound could function as an inhibitor of RNA-directed RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. researchgate.net
Furthermore, a recent study has proposed a structural revision of this compound to that of a nucleoside, specifically thymidine (B127349). chemfaces.com This structural re-evaluation suggests a potential link to antiviral mechanisms, as nucleoside analogs are a well-established class of antiviral drugs. The same study also noted a correlation between these revised structures and the levels of various serum cytokines, including those involved in the innate immune response to viral infections, such as interferon-alpha 2 (IFN-α2) and interferon-gamma (IFN-γ). chemfaces.comacs.org
Anti-inflammatory and Immunomodulatory Effects of this compound
Direct experimental evidence detailing the anti-inflammatory and immunomodulatory effects of this compound is limited. However, some computational and associative studies provide preliminary insights into its potential in these areas.
Modulation of Pro-inflammatory Mediators by this compound
There is no direct experimental evidence to demonstrate the modulation of pro-inflammatory mediators by this compound. However, an in silico evaluation of a group of marine-derived compounds, including this compound, suggested potential anti-inflammatory properties. mdpi.com Further experimental validation is necessary to confirm these computational predictions and to identify the specific pro-inflammatory mediators that may be affected by this compound.
Influence of this compound on Immune Cell Activation and Cytokine Production
Direct studies on the influence of this compound on immune cell activation and the production of cytokines are not yet available. However, a study that revised the structure of this compound to that of a nucleoside analogue found a correlation between these compounds and an array of serum cytokines. chemfaces.comacs.org Specifically, the presence of these nucleoside analogues was associated with levels of IFN-α2, IFN-γ, and Interleukin-10 (IL-10). chemfaces.com This suggests a potential association with the viperin enzyme and an endogenous innate immune defense mechanism against viral infections. chemfaces.com These findings hint at a possible, though indirect, role of this compound-related structures in the modulation of immune responses.
Neuroprotective Potentials of this compound
There is currently no scientific evidence from experimental studies to support any neuroprotective potential of this compound. Research in this area has not been reported in the available scientific literature.
Protective Effects of Thymidine and Deoxyuridine Against Oxidative Stress in Neural Cells
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in various neurological disorders. Studies have shown that both thymidine and deoxyuridine can mitigate the detrimental effects of oxidative stress in neural cells.
In a preclinical model of Alzheimer's disease induced by amyloid-beta (Aβ) peptides in mice, administration of both thymidine and deoxyuridine demonstrated significant neuroprotective effects. nih.gov The treatment was found to attenuate the damage to the hippocampus and mitochondria, key targets of oxidative assault in neurodegenerative conditions. nih.gov Furthermore, both compounds were shown to reduce the levels of reactive oxygen species (ROS) in microglial cells, indicating a direct role in quenching oxidative damage. nih.gov By improving the oxidative stress damage, thymidine and deoxyuridine contribute to the preservation of neuronal integrity and function. nih.gov
Modulation of Neuroinflammatory Pathways by Thymidine and Deoxyuridine
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is another critical factor in the progression of neurodegenerative diseases. Chronic inflammation can lead to the release of pro-inflammatory cytokines and other neurotoxic molecules, exacerbating neuronal injury.
Research has demonstrated that thymidine and deoxyuridine can effectively modulate neuroinflammatory pathways. In the same Aβ-induced mouse model of Alzheimer's disease, both compounds were shown to reduce the activation of microglia, the primary immune cells of the brain. nih.gov This was evidenced by a decrease in the expression of Iba1+, a marker for microglial activation. nih.gov By dampening the inflammatory response mediated by microglia, thymidine and deoxyuridine help to create a more favorable environment for neuronal survival. nih.gov
Other Reported Biological Activities of Thymidine (this compound) and Related Compounds
Beyond their neuroprotective effects, thymidine, deoxyuridine, and structurally related compounds exhibit a range of other biological activities.
Enzyme Inhibition Profiles
Thymidine and deoxyuridine are key substrates for several enzymes involved in nucleotide metabolism, and their levels and metabolism are tightly regulated. Two of the most important enzymes in this context are thymidine kinase and thymidine phosphorylase.
Thymidine Kinase (TK): This enzyme catalyzes the phosphorylation of thymidine to thymidine monophosphate, a crucial step in the synthesis of DNA. In the central nervous system, mitochondrial thymidine kinase 2 (TK2) is particularly important for maintaining the mitochondrial DNA pool in post-mitotic cells like neurons. nih.gov
Thymidine Phosphorylase (TP): This enzyme is involved in the catabolism of thymidine and deoxyuridine. High levels of TP expression have been observed in glioblastoma, a type of brain cancer, where it is thought to support tumor growth. nih.gov Inhibitors of thymidine phosphorylase are being investigated as potential therapeutic agents to enhance the efficacy of chemotherapy in brain tumors. nih.gov
The balance of these enzymatic activities is critical for neuronal health, and dysregulation can lead to neurological disorders.
Receptor Ligand Interactions
While specific high-affinity receptor binding sites for thymidine and deoxyuridine in the classical sense have not been extensively characterized in the brain, their transport and uptake into neural cells are mediated by specific nucleoside transporters. These transporters are crucial for maintaining the necessary pools of nucleosides for DNA synthesis and repair within the central nervous system. Furthermore, derivatives of deoxyuridine have been shown to exert central nervous system depressant effects in mice, suggesting potential interactions with broader neuro-modulatory systems. nih.gov
Structure-Activity Relationship (SAR) Studies for Thymidine (this compound) and its Derivatives
The fundamental structure of thymidine, consisting of a pyrimidine (B1678525) base (thymine) linked to a deoxyribose sugar, is the foundation for a wide range of biologically active derivatives.
Identification of Pharmacophores for Specific Bioactivities of Thymidine
Structure-activity relationship (SAR) studies on thymidine derivatives have been instrumental in the development of antiviral and antimicrobial agents. These studies have identified key structural features, or pharmacophores, that are essential for their biological activity.
For instance, modifications to the sugar moiety and the pyrimidine base have led to the development of potent antiviral drugs. The core pyrimidine ring and the deoxyribose sugar are essential for recognition by viral enzymes, while specific substitutions can enhance binding affinity and selectivity. In the context of antimicrobial activity, SAR studies on thymidine analogs have identified an antiviral pharmacophore site characterized by the presence of specific oxygen atoms (O1δ- and O2δ-). nih.gov
Interactive Data Table: Biological Activities of Thymidine, Deoxyuridine, and Related Compounds
| Compound Name (Original Name) | Revised Structure | Biological Activity | Research Findings |
| This compound | Thymidine | Neuroprotective, Anti-oxidative, Anti-inflammatory | Reduces microglial activation and oxidative stress in a mouse model of Alzheimer's disease. nih.gov |
| Northis compound | Deoxyuridine | Neuroprotective, Anti-oxidative, Anti-inflammatory, Antifungal | Reduces microglial activation and oxidative stress in a mouse model of Alzheimer's disease. nih.gov Also exhibits antifungal properties. |
| Ochraceopyronide | Spongouridine | Antimicrobial | Shows weak to moderate activity against Gram-positive bacteria and some fungi. |
| Rhizoaspergillin A | Kipukasin O | Antibacterial | Displays modest activity against Gram-positive bacteria. mdpi.com |
Mechanistic Insights into Tetillapyrone S Molecular and Cellular Targets
Interaction of Tetillapyrone with Cellular Signaling Pathways
The bioactivity of this compound appears to be linked to its ability to modulate complex intracellular signaling networks. These pathways are critical for maintaining cellular homeostasis, and their dysregulation is a hallmark of many diseases.
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Evidence suggests that extracts containing this compound can trigger this process in cancer cells through the modulation of key apoptotic regulators.
Caspases, a family of protease enzymes, are central executioners of apoptosis. nih.gov Their activation is a hallmark of apoptotic cell death. vliz.be Studies on marine invertebrate extracts have shown that they can induce apoptosis in colon cancer cells through the activation of initiator caspases like caspase-8 and executioner caspases such as caspase-3/7. nih.gov While these studies used complex extracts, they point towards a potential mechanism for constituent compounds like this compound.
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, which is governed by the mitochondria. This family includes both pro-apoptotic proteins (e.g., Bax) that promote cell death and anti-apoptotic proteins (e.g., Bcl-2) that inhibit it. The balance between these opposing factions determines the cell's fate. Research on other marine-derived compounds has demonstrated the ability to inhibit anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, leading to mitochondrial-mediated apoptosis. researchgate.netmdpi.com
The tumor suppressor protein p53 is a crucial transcription factor that responds to cellular stress, including DNA damage, by halting the cell cycle and inducing apoptosis. nih.gov Some marine sponge extracts are known to induce p53-dependent apoptosis. mdpi.com For instance, a methanolic extract of the sponge Xestospongia testudinaria, which contains this compound, was found to induce G1/G0 cell cycle arrest, a process often mediated by the p53 protein, ultimately leading to apoptosis. nih.govresearchgate.net This suggests a potential role for the components of the extract in modulating the p53 pathway. nih.gov
Table 1: Summary of Apoptotic Effects of Marine Extracts Containing this compound
| Extract Source | Cell Line | Observed Effect | Potential Pathway Involved | Reference |
|---|---|---|---|---|
| Xestospongia testudinaria | MCF-7 (Breast Cancer) | Increased apoptotic cell death | p53-mediated G1/G0 arrest | nih.govresearchgate.net |
| Marine Sponge Extract | Jurkat, Daudi | Caspase activation, decreased mitochondrial potential | Intrinsic apoptosis | vliz.be |
The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. It is governed by a series of checkpoints that are regulated by complexes of proteins called cyclins and cyclin-dependent kinases (CDKs). libretexts.orgbioninja.com.aunih.gov Cyclins are regulatory proteins whose concentrations fluctuate in a cyclical pattern, while CDKs are catalytic enzymes that phosphorylate target proteins to drive the cell cycle forward. nih.govassaygenie.com The failure of these checkpoints can lead to uncontrolled cell proliferation, a characteristic of cancer.
Extracts from marine sponges containing this compound have been shown to interfere with cell cycle progression. For example, an extract from Xestospongia testudinaria induced a significant arrest of MCF-7 breast cancer cells in the G1/G0 phase of the cell cycle. nih.govresearchgate.net The G1 checkpoint is a critical decision point where the cell commits to division or enters a quiescent state (G0). weebly.comjagiroadcollegelive.co.in This arrest prevents the cell from entering the S phase, where DNA replication occurs. cusabio.com In another study, a different marine extract led to cell cycle arrest at the G2/M transition. nih.govdntb.gov.ua The G2 checkpoint ensures that DNA replication is complete and the DNA is not damaged before the cell enters mitosis (M phase). libretexts.org
The induction of cell cycle arrest by these extracts implies an interaction with the cyclin/CDK machinery that governs these checkpoints. For instance, the G1 to S phase transition is primarily controlled by Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, while the G2 to M transition is driven by the Cyclin B-CDK1 complex. assaygenie.comcusabio.com By disrupting the activity of these complexes, natural compounds can halt cell proliferation.
Table 2: Effects of Marine Extracts on Cell Cycle Progression
| Extract Source | Cell Line | Effect | Checkpoint | Reference |
|---|---|---|---|---|
| Xestospongia testudinaria | MCF-7 | G1/G0 phase arrest | G1 Checkpoint | nih.govresearchgate.net |
Chronic inflammation is linked to the development and progression of numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the inflammatory response.
Direct evidence indicates that this compound can modulate the NF-κB pathway. A study showed that this compound inhibits the activation of NF-κB induced by Tumor Necrosis Factor-alpha (TNF-α). vliz.be TNF-α is a potent pro-inflammatory cytokine, and its signaling heavily relies on the activation of NF-κB. The NF-κB transcription factor is normally held inactive in the cytoplasm; upon stimulation, it moves to the nucleus to switch on the expression of genes involved in inflammation. nih.govresearchgate.net By inhibiting TNFα-induced NF-κB activation, this compound can interfere with this critical pro-inflammatory signaling axis. vliz.be
The MAPK pathways (including ERK, JNK, and p38) are also crucial in translating external stimuli into cellular responses, including inflammation. nih.govchemfaces.com While direct studies on this compound's effect on MAPK are limited, the crosstalk between MAPK and NF-κB pathways is well-established, suggesting that interference with one can affect the other.
Autophagy is a cellular self-cleaning process where damaged organelles and protein aggregates are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the contents. nih.gov This process is crucial for maintaining cellular homeostasis and can be either a survival mechanism or a pathway to cell death depending on the context. nih.gov
Currently, there is limited direct research specifically investigating the modulation of autophagy by purified this compound. However, compounds isolated from related marine sources suggest this is a plausible mechanism of action. For instance, aminosteroids isolated from the marine sponge Cliona celata, a species from which this compound has also been identified, have been reported to be autophagy modulators. researchgate.netmdpi.com Furthermore, other marine natural products have been shown to induce autophagy. mdpi.com The modulation of autophagy is an emerging therapeutic strategy, and many drugs with lysosomotropic properties can activate noncanonical autophagy pathways. nih.gov Given this compound's origin and structure, investigating its potential to modulate canonical or noncanonical autophagy pathways presents a promising avenue for future research.
Identification of Direct Molecular Targets of this compound
Identifying the direct protein targets of a bioactive compound is a fundamental step in understanding its mechanism of action. This can be achieved through various experimental and computational methods.
In the absence of experimental data, in silico methods like molecular docking provide valuable predictions about potential molecular targets. Molecular docking simulates the binding of a small molecule (ligand) to the active site of a target protein, predicting the binding affinity and mode of interaction. A recent study used this approach to evaluate a panel of antifungal compounds from marine sponges, including this compound, against several protein targets from pathogenic fungi associated with mucormycosis. urfu.rumdpi.com In these simulations, this compound showed favorable binding affinities against several fungal enzymes, suggesting potential direct interactions. urfu.ru
Table 3: Predicted Binding Affinities of this compound with Fungal Protein Targets (In Silico Data)
| Protein Target | Organism | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Rhizopuspepsin | Rhizopus delemar | -7.8 | urfu.ru |
These in silico findings highlight potential direct targets for this compound, particularly in the context of antifungal activity. However, these predictions require experimental validation to confirm a direct functional interaction.
Ligand-Based Target Discovery Methods
In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) methodologies become paramount for identifying potential protein interactions. nih.govglobalresearchonline.net These approaches are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov For a compound like this compound, where specific targets are yet to be identified, LBDD offers a powerful starting point for generating hypotheses.
Key ligand-based methods that could be applied to this compound include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjpionline.org Although no specific QSAR studies on this compound were found, research on related 3-hydroxypyran-4-one derivatives has successfully used QSAR to correlate structural parameters with antimicrobial activity. mdpi.comnih.govresearchgate.netnih.govrimpacts.com A similar approach for this compound and its analogues could reveal which structural features are critical for its reported antifungal or cytotoxic effects.
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific target. d-nb.infonih.gov By analyzing the structure of this compound and any known active analogues, a pharmacophore model could be generated. d-nb.infonih.gov This model would serve as a 3D query to screen large compound databases for molecules with different chemical scaffolds but similar pharmacophoric features, potentially identifying compounds with known targets and thus suggesting targets for this compound itself. d-nb.infonih.gov
Similarity Searching: This method involves screening databases of compounds with known biological activities to find molecules that are structurally similar to this compound. unl.pt The underlying assumption is that structurally similar compounds may share common biological targets. Various computational tools can be used to calculate molecular similarity based on 2D or 3D structural features.
The application of these ligand-based methods to this compound would be a crucial first step in narrowing down the vast landscape of potential cellular targets.
| Method | Principle | Hypothetical Application to this compound |
| QSAR | Correlates chemical structure with biological activity. | Develop models to identify key structural motifs of this compound responsible for its bioactivity by comparing it with analogues. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for target binding. | Create a pharmacophore model of this compound to screen databases and identify known compounds with similar features, thereby inferring potential targets. |
| Similarity Searching | Finds molecules with similar structures in databases of known compounds. | Identify compounds structurally similar to this compound with established biological targets, suggesting these as potential targets for investigation. |
Computational Modeling of this compound-Target Interactions
Once potential targets for this compound are identified, either through ligand-based methods or experimental screening, computational modeling can provide detailed insights into the specific interactions at an atomic level. nih.gov These in silico techniques are instrumental in refining target hypotheses and guiding further experimental validation. aip.orgfrontiersin.orgresearchgate.netgsconlinepress.com
Molecular Docking: This is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov If a 3D structure of a putative target of this compound is available, molecular docking could be used to simulate the binding process. The simulation would predict the binding pose and estimate the binding affinity, providing a measure of how strongly this compound interacts with the target. nih.gov This can help to prioritize the most likely targets for further investigation.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the this compound-target complex over time. nih.gov These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the target protein. MD simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies with greater accuracy.
Target Fishing/Reverse Docking: In this approach, this compound would be computationally screened against a large library of 3D protein structures with known functions. aip.org This "reverse" of traditional virtual screening can help to identify previously unknown or unexpected targets for the compound. Successful "hits" from this screening would then be prioritized for experimental validation.
While no specific computational modeling studies for this compound have been published, these methods are routinely applied in the study of marine natural products to elucidate their mechanisms of action. aip.orgmdpi.com
| Technique | Description | Potential Insights for this compound |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | To identify the most probable binding mode of this compound within a putative target's active site and to rank potential targets. |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | To assess the stability of the this compound-target complex and refine binding affinity calculations. |
| Target Fishing | Screens a ligand against a library of known protein structures. | To identify novel or unexpected protein targets for this compound on a proteome-wide scale. |
Membrane Interactions and Cellular Uptake Mechanisms of this compound
The ability of a compound to cross the cell membrane is a critical determinant of its biological activity, especially if its targets are intracellular. nih.govnih.gov The mechanisms by which this compound enters cells have not been experimentally determined. Small molecules can traverse the plasma membrane through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. nih.gov
To investigate this compound's cellular uptake, a combination of in vitro and in silico methods could be employed:
Parallel Artificial Membrane Permeability Assay (PAMPA): The PAMPA assay is a high-throughput method used to predict passive membrane permeability. acs.orgnih.govmdpi.comsovicell.com By measuring the diffusion of this compound across an artificial lipid membrane, this assay could provide an initial assessment of its ability to passively cross the cell membrane. acs.org
Cell-Based Uptake Assays: Using cultured cells, the rate and mechanism of this compound uptake can be studied directly. By treating cells with this compound and measuring its intracellular concentration over time, the kinetics of uptake can be determined. The use of metabolic inhibitors or low-temperature conditions can help to distinguish between energy-dependent active transport and passive diffusion. mdpi.com Furthermore, specific inhibitors of endocytic pathways can elucidate the involvement of mechanisms like clathrin-mediated or caveolae-mediated endocytosis. frontiersin.orgresearchgate.net
Computational ADME Prediction: In silico models can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties based on its chemical structure. These models could provide preliminary estimates of this compound's membrane permeability and potential for cellular accumulation.
Understanding how this compound interacts with and crosses the cell membrane is essential for a complete picture of its mechanism of action and for interpreting the results of cell-based bioactivity assays.
Pre Clinical Pharmacokinetics and Bioavailability Considerations for Tetillapyrone
Bioavailability Assessment of Tetillapyrone in Pre-clinical Animal Models
There are no published studies assessing the bioavailability of this compound in any preclinical animal models.
Due to the absence of research in these specific areas, data tables and detailed findings for the requested article cannot be generated.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound this compound to provide detailed information on its preclinical pharmacokinetics, bioavailability, and associated formulation strategies as outlined in the user's request.
Searches for preclinical pharmacokinetic profiles, nanocarrier delivery systems such as liposomes and nanoparticles, and prodrug approaches specifically for this compound did not yield any detailed research findings or data tables.
General principles of enhancing pharmacokinetic profiles through formulation strategies are well-established for many therapeutic agents. These strategies often aim to improve solubility, permeability, and stability, thereby increasing bioavailability.
Nanocarrier systems , including liposomes and nanoparticles, are a common approach to improve the delivery of therapeutic compounds. These systems can encapsulate drugs, protecting them from premature degradation, and can be designed to target specific tissues, potentially increasing efficacy and reducing side effects.
Prodrug approaches involve chemically modifying a drug to create an inactive or less active compound that is converted to the active drug within the body. This strategy can be used to overcome issues such as poor solubility, instability, or rapid metabolism, thereby improving the pharmacokinetic profile of the parent drug.
While these formulation strategies are widely researched for various compounds, their specific application and effects on this compound have not been detailed in the accessible scientific literature. Therefore, the creation of an article with the requested specific subsections, detailed research findings, and data tables for this compound is not possible at this time.
Ecological and Biotechnological Contexts of Tetillapyrone
Ecological Role of Tetillapyrone in Marine Environments
Marine sponges, being stationary, have evolved sophisticated chemical defense mechanisms to thrive. researchgate.netnih.gov These defenses are mediated by a vast arsenal (B13267) of secondary metabolites that can deter predators, inhibit the growth of competitors, and prevent fouling by microorganisms and larger organisms. researchgate.netoup.com Although direct studies on the ecological role of this compound are limited, its structural class and the known bioactivities of extracts from Tetilla species suggest it may contribute to the sponge's defense strategies.
Secondary metabolites are a primary defense for many marine sponges against predation. ird.fr These compounds can be unpalatable or toxic to potential predators, thereby reducing grazing pressure. While there is no specific research demonstrating this compound's role as a predator deterrent, extracts from various marine sponges have shown potent antifeedant properties.
Biofouling, the settlement and growth of organisms on submerged surfaces, is a significant challenge for sessile marine invertebrates. nih.gov Sponges produce antifouling compounds to keep their surfaces clean, which is essential for their filter-feeding mechanisms. researchgate.net Research into the bioactivity of extracts from a related species, Tetilla rodriguesi, has demonstrated antimicrobial properties, which could play a role in preventing the formation of microbial biofilms that often precede the settlement of larger fouling organisms. wur.nl The potential antifouling activity of this compound itself, however, remains an area for future investigation.
Below is a table summarizing the types of defensive activities observed in marine sponge extracts, which may provide a basis for hypothesizing the potential roles of compounds like this compound.
| Defensive Activity | Target Organisms | Examples of Compound Classes Involved |
| Anti-predation | Fish, turtles, invertebrates | Terpenoids, alkaloids, polyketides |
| Antifouling | Bacteria, diatoms, barnacle larvae, bryozoans | Brominated compounds, fatty acids, peptides |
| Antimicrobial | Marine bacteria and fungi | Alkaloids, terpenes, fatty acids |
This table represents general findings for marine sponges and is intended to provide context. Specific activities of this compound have not been documented.
Chemical signaling, or chemotaxis, is a fundamental mode of communication in marine ecosystems. Allelopathy, a form of chemical interaction where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms, is a key competitive strategy for sponges. mdpi.com Sponges compete for space with corals, algae, and other sessile invertebrates, and allelochemicals can inhibit the growth of these competitors. mdpi.com
While there is no direct evidence of this compound acting as an allelochemical or being involved in inter-species communication, the antimicrobial activity of extracts from Tetilla rodriguesi suggests a potential to influence the surrounding microbial community. wur.nl The specific role of this compound in mediating these interactions is yet to be determined.
Sustainable Sourcing and Cultivation Strategies for this compound Production
The discovery of bioactive compounds from marine organisms often raises concerns about the sustainability of their supply for research and potential commercial development. Wild harvesting of sponges can be detrimental to marine ecosystems. Consequently, there is a growing interest in developing sustainable methods for the production of marine natural products.
Marine sponge aquaculture has been explored as a sustainable method for producing biomass for the extraction of bioactive compounds. ird.frifremer.fr This approach involves growing sponges in their natural environment or in land-based facilities. Successful sponge aquaculture depends on several factors, including the species' growth rate, survival under culture conditions, and consistent production of the target metabolite.
There is currently no published research specifically detailing the aquaculture of Tetilla japonica or other Tetilla species for the production of this compound. However, general principles of sponge aquaculture could potentially be applied.
Interactive Data Table: General Parameters for Marine Sponge Aquaculture
| Parameter | Typical Range/Condition | Importance |
| Temperature | Species-dependent | Affects growth and metabolism |
| Salinity | 25-35 ppt | Osmotic balance |
| Water Flow | Moderate to high | Nutrient supply and waste removal |
| Light | Varies with species (many prefer shaded conditions) | Can influence symbiont activity |
| Nutrient Levels | Oligotrophic to mesotrophic | Food availability for filter-feeding |
This table provides generalized data for marine sponge aquaculture and does not represent specific conditions for Tetilla species.
An alternative to whole-organism aquaculture is the use of biotechnology to produce specific compounds. Marine sponge cell culture, in theory, offers a controlled and sustainable method for producing secondary metabolites. However, establishing stable and productive sponge cell lines has proven to be exceptionally challenging.
Another avenue is the identification and transfer of the biosynthetic pathways for sponge-derived compounds into microbial hosts, such as bacteria or yeast, which can then be grown in large-scale bioreactors. This approach, known as metabolic engineering or synthetic biology, has the potential for high-yield, cost-effective, and environmentally friendly production. The biosynthetic pathway for this compound has not yet been elucidated, which is a critical first step for exploring this production method.
Advanced Analytical Methodologies for Tetillapyrone
Quantitative Analysis of Tetillapyrone in Biological and Environmental Samples
The ability to accurately measure the concentration of this compound in complex matrices like biological fluids or environmental samples is crucial for pharmacokinetic, toxicokinetic, and environmental fate studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is the cornerstone for such quantitative analyses.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the quantification of analytes in intricate biological samples. researchgate.netresearchgate.net A robust LC-MS/MS method for this compound would be developed and validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). gmp-compliance.orgeuropa.euich.org
Method Development: The development process involves the meticulous optimization of chromatographic and mass spectrometric conditions. A typical approach would utilize a reverse-phase C18 column to separate this compound from matrix components. The mobile phase would likely consist of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure efficient elution and sharp peak shapes.
For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed. mdpi.com This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions, a transition that provides high specificity. Ionization would typically be achieved using an electrospray ionization (ESI) source, likely in positive ion mode.
Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| LC System | UPLC/HPLC |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| MRM Transition | e.g., [M+H]+ → Product Ion 1, Product Ion 2 |
| Collision Energy | Optimized for specific transitions |
Method Validation: The validation of the bioanalytical method is essential to demonstrate its reliability for the intended application. ich.org Key validation parameters, as stipulated by ICH M10 guidelines, include: gmp-compliance.orgeuropa.eu
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. worldwide.com
Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision reflects the reproducibility of the measurements. worldwide.com These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ).
Calibration Curve: A calibration curve is generated to demonstrate the relationship between the instrument response and known concentrations of the analyte. Linearity is assessed over a defined concentration range.
Matrix Effect: This evaluates the influence of the biological matrix on the ionization of the analyte. worldwide.com
Stability: The stability of this compound is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure sample integrity. worldwide.com
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation (ICH M10)
| Parameter | Acceptance Criteria |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |
| Precision | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Stability | Analyte concentration should be within ±15% of the nominal concentration |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com this compound, with its polar hydroxyl group, is not inherently volatile. Therefore, a chemical derivatization step is necessary to increase its volatility and thermal stability, making it amenable to GC-MS analysis. jfda-online.comgcms.cz
Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. phenomenex.comnih.gov This process replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com The reaction converts the polar hydroxyl group of this compound into a less polar and more volatile TMS ether.
The derivatization reaction is typically carried out by heating a dried extract of the sample with the silylating reagent in an appropriate solvent.
GC-MS Analysis: The resulting TMS-derivatized this compound can then be analyzed by GC-MS. The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact ionization) and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification and quantification.
Table 3: General GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | Mass Selective Detector |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | m/z 50-550 |
Metabolomics Profiling of this compound-Producing Organisms
Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system. scienceopen.com For this compound, which is isolated from the marine sponge Tetilla japonica, metabolomics can be used to understand its biosynthesis, identify related compounds, and explore the chemical diversity of the producing organism. rsc.orgfrontiersin.org Untargeted metabolomics using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a commonly employed technique. semanticscholar.orgmdpi.com
This high-resolution mass spectrometry approach allows for the accurate mass measurement of thousands of metabolites in a single run. The data generated is then processed using bioinformatics tools. One powerful approach for visualizing and organizing this complex data is through the Global Natural Products Social Molecular Networking (GNPS) platform. nih.govucsd.eduspringernature.com
Molecular networking clusters molecules with similar fragmentation patterns (MS/MS spectra), creating "molecular families" of structurally related compounds. scienceopen.comescholarship.org This can help to rapidly identify analogs of this compound and other related pyranones within the sponge extract, even if they are present at low concentrations. This technique accelerates the discovery of new natural products and provides insights into the metabolic pathways of the organism.
Assessing this compound Purity and Stability for Research Purposes
For any research compound, ensuring its purity and understanding its stability are critical for obtaining reliable and reproducible experimental results.
Purity Assessment: The purity of an isolated or synthesized batch of this compound is typically assessed using High-Performance Liquid Chromatography with a UV or Photodiode Array (PDA) detector (HPLC-UV/PDA). nih.govrsc.org This method allows for the separation of this compound from any impurities. The purity is often expressed as a percentage of the total peak area in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity and detect the presence of impurities.
Stability-Indicating Method and Forced Degradation Studies: A stability-indicating analytical method is one that can accurately quantify the compound of interest in the presence of its degradation products. nih.govasiapharmaceutics.infonih.gov To develop such a method, forced degradation studies are performed according to ICH guidelines. These studies involve subjecting a sample of this compound to a variety of stress conditions to induce degradation.
The typical stress conditions include:
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl).
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH).
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
Thermal Degradation: Exposure to high temperatures (e.g., 80°C).
Photolytic Degradation: Exposure to UV light.
After exposure to these stress conditions, the samples are analyzed by HPLC-PDA. The resulting chromatograms are examined to ensure that the degradation product peaks are well-resolved from the main this compound peak. This confirms that the method is stability-indicating and can be used to monitor the stability of this compound under different storage conditions. rsc.org
Future Directions and Research Opportunities for Tetillapyrone
Elucidation of Additional Bioactivities and Therapeutic Potentials of Tetillapyrone
While initial studies have identified certain bioactivities of this compound, its full therapeutic potential remains largely unexplored. A systematic and broad-based screening approach is essential to uncover novel biological effects. High-throughput screening (HTS) campaigns against diverse panels of cellular and molecular targets could reveal unexpected activities. For instance, screening this compound against various cancer cell lines, pathogenic microbes (including drug-resistant strains), and viral targets may identify new therapeutic applications. Furthermore, investigating its effects on key physiological pathways, such as inflammation, immune response, and neuroregulation, could expand its potential use into new disease areas. Natural products often serve as inspiration for the development of new drugs, and a comprehensive bioactivity profile for this compound is the first step in this journey. nih.govnih.gov
| Potential Therapeutic Areas for Screening | Examples of Research Focus | Rationale |
| Oncology | Screening against panels of diverse cancer cell lines (e.g., lung, breast, colon, leukemia). | To identify novel anticancer properties and mechanisms. |
| Infectious Diseases | Testing against multi-drug resistant bacteria, fungi, and various viruses. | To address the urgent need for new anti-infective agents. tamu.edu |
| Inflammation & Immunology | Investigating effects on cytokine production, immune cell activation, and inflammatory signaling pathways. | To explore potential applications in autoimmune diseases and chronic inflammatory conditions. |
| Neuroscience | Assessing activity on neuronal cell models, neurotransmitter receptors, and pathways related to neurodegeneration. | To uncover potential for treating neurological disorders. |
| Metabolic Diseases | Evaluating effects on pathways related to diabetes, obesity, and lipid metabolism. | To identify potential for managing metabolic syndromes. |
Deeper Mechanistic Understanding of this compound's Interactions with Biological Systems
A fundamental goal of future research is to move beyond observing what this compound does to understanding how it works at a molecular level. Identifying the specific cellular targets of this compound is paramount. Modern chemical biology and proteomic approaches offer powerful tools for this purpose. Techniques such as cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS), and advanced quantitative proteomics can identify direct binding partners of the compound within the cell. researchgate.netnih.govchemrxiv.org For instance, employing PROTAC (Proteolysis Targeting Chimera) technology could be an innovative strategy to identify its targets. nih.govchemrxiv.org Furthermore, genome-wide approaches, such as over-expressing essential genes, can help pinpoint the cellular pathways affected by the compound. nih.gov A detailed understanding of its mechanism of action is critical for optimizing its therapeutic effects and guiding the design of more potent and selective analogs.
| Technique for Target Identification | Principle | Potential Application for this compound |
| Affinity Chromatography | Immobilized this compound is used to capture binding proteins from cell lysates. | Isolation and identification of direct protein targets. |
| Cellular Thermal Shift Assay (CETSA) | Target protein stabilization upon ligand binding is measured by heating cells/lysates. | Confirmation of direct binding between this compound and a suspected target in a cellular context. nih.gov |
| Quantitative Proteomics | Compares protein abundance or modification states in cells treated with this compound versus controls. | Uncovering downstream effects and pathways modulated by this compound. chemrxiv.org |
| PROTAC Technology | A synthesized this compound-based PROTAC could induce the degradation of its target protein, which can then be identified. | An innovative approach for target validation and identification. researchgate.netchemrxiv.org |
Exploration of Novel Synthetic Routes and Analog Design for Enhanced this compound Efficacy
The limited availability of this compound from its natural source necessitates the development of efficient and scalable synthetic routes. Exploring novel synthetic methodologies will not only secure a reliable supply for research but also provide the foundation for creating structural analogs. hilarispublisher.com Strategies like diversity-oriented synthesis (DOS) and biology-oriented synthesis (BIOS) can be employed to generate libraries of this compound-related compounds. rsc.org These analogs can then be screened to establish structure-activity relationships (SAR), identifying the key chemical features responsible for its biological effects. This knowledge is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Computational tools, such as computer-aided synthesis planning (CASP), can accelerate the discovery of efficient synthetic pathways. hilarispublisher.com
Biotechnological Scale-Up of this compound Production for Research and Development
Biotechnological production offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. The identification and engineering of the this compound biosynthetic gene cluster into a suitable microbial host, such as Escherichia coli or yeast, is a key long-term goal. Metabolic engineering strategies can be applied to optimize the production host by enhancing the flux of precursors towards this compound biosynthesis. nih.govmdpi.comnih.gov This involves overexpressing key enzymes in the pathway and blocking competing metabolic routes. mdpi.com Furthermore, optimizing fermentation conditions—such as medium composition, pH, temperature, and aeration—is critical for maximizing yield. nih.govmdpi.commdpi.com A successful scale-up from laboratory flasks to pilot-scale bioreactors is a complex but essential step to produce the quantities of this compound needed for extensive preclinical and potential clinical studies. nih.govnih.govresearchgate.net
| Parameter for Optimization | Objective |
| Host Strain Selection | Choose a robust and fast-growing microorganism with well-established genetic tools. |
| Metabolic Pathway Engineering | Increase precursor supply (e.g., through MEP or MVA pathways) and enhance expression of biosynthetic genes. nih.govmdpi.com |
| Fermentation Medium | Optimize carbon and nitrogen sources, as well as micronutrients, to maximize product titer. nih.govresearchgate.net |
| Process Control | Fine-tune parameters like temperature, pH, and dissolved oxygen in a bioreactor to improve productivity. mdpi.com |
Integration of Omics Data for Comprehensive Understanding of this compound Biosynthesis and Bioactivity
A systems biology approach, integrating various "omics" technologies, will provide a holistic view of this compound's biosynthesis and its effects on biological systems. frontiersin.org Transcriptomics (RNA-seq) can identify the genes involved in the this compound biosynthetic pathway by comparing gene expression under producing versus non-producing conditions. nih.govnih.govbenagen.com Metabolomics can simultaneously measure the levels of various metabolites, providing insights into the metabolic state of the producing organism and the pathways affected by this compound in target cells. mdpi.com Integrating these multi-omics datasets can reveal complex regulatory networks and help to build predictive models of how this compound is made and how it functions. nih.govnih.govresearchgate.net This comprehensive understanding is invaluable for both optimizing biotechnological production and elucidating its mechanism of action. mdpi.com
Collaborative and Interdisciplinary Approaches to this compound Research
The complexity of modern natural product research necessitates a collaborative and interdisciplinary approach. fastercapital.com Advancing the study of this compound will require the combined expertise of marine biologists, natural product chemists, synthetic chemists, microbiologists, bioinformaticians, and pharmacologists. Establishing partnerships between academic institutions, research centers, and industry can accelerate progress by leveraging complementary skills, resources, and technologies. tamu.eduresearchgate.net Such collaborations are crucial for navigating the multifaceted challenges of drug discovery and development, from basic research to potential commercialization. diva-portal.orggatech.eduresearchgate.net Fostering an environment of open communication and shared goals among researchers from diverse fields will be key to realizing the full potential of this compound. nih.gov
Q & A
Q. What are the standard protocols for isolating Tetillapyrone from marine sponges, and how do ecological sources influence yield variability?
this compound is typically isolated via solvent extraction (e.g., ethanol or ethyl acetate) followed by chromatographic techniques like column chromatography and HPLC. The sponge species (e.g., Xestospongia testudinaria or Styela plicata) and collection location significantly impact yield due to ecological variations in metabolite production . For reproducibility, document extraction solvents, column packing materials (e.g., silica gel), and elution gradients. Comparative studies suggest yields range from 0.001% to 0.05% dry weight, depending on sponge subspecies and environmental stressors .
Q. How is the chemical structure of this compound elucidated using spectroscopic methods?
Structure determination relies on 1D/2D-NMR (e.g., H, C, COSY, HMBC) and ESI-MS data. Key spectral markers include:
Q. What bioassays are used to evaluate this compound’s biological activity, and how are false positives mitigated?
Common assays include brine shrimp lethality (Artemia salina) and antimicrobial disk diffusion. For brine shrimp, LC values are calculated using probit analysis, with this compound showing moderate activity (LC ~50–100 µg/mL) . To reduce false positives:
- Include solvent controls (e.g., DMSO).
- Validate results with orthogonal assays (e.g., cytotoxicity against mammalian cell lines).
- Replicate experiments across multiple biological batches .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?
Discrepancies often arise from differences in:
- Compound purity : Verify purity via HPLC (>95%) and elemental analysis.
- Assay conditions : Standardize parameters like pH, temperature, and exposure time.
- Biological models : Compare results across taxonomically distinct models (e.g., A. salina vs. Drosophila). Use meta-analysis frameworks to identify confounding variables and apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Focus on lactone ring modifications and side-chain functionalization :
- Introduce halogen atoms at C-3/C-4 to enhance electrophilicity.
- Replace the methyl group at C-6 with bulkier substituents to probe steric effects. Employ microwave-assisted synthesis to reduce reaction times and improve yields. Characterize derivatives using tandem MS/MS and X-ray crystallography to confirm regioselectivity .
Q. How can computational methods predict this compound’s molecular targets and mechanistic pathways?
Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB), prioritizing enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity. For pathway analysis, integrate RNA-seq data from treated cell lines to identify differentially expressed genes linked to apoptosis or oxidative stress .
Methodological Considerations
- Data Reproducibility : Archive raw spectral data (NMR, MS) and bioassay datasets in repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Reporting : Disclose all negative results (e.g., inactive derivatives) to avoid publication bias. Use the ARRIVE guidelines for preclinical studies .
- Literature Review : Prioritize primary sources from journals with rigorous peer review (e.g., Journal of Natural Products) over preprint platforms. Cross-reference spectral data with the AntiMarin Database for marine natural products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
